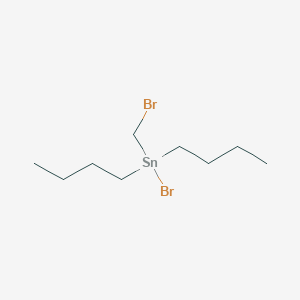
Bromo(bromomethyl)dibutylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo(bromomethyl)dibutylstannane is an organotin compound that features a tin atom bonded to two butyl groups, a bromomethyl group, and a bromine atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of both bromine and bromomethyl groups in this compound makes it a versatile reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromo(bromomethyl)dibutylstannane can be synthesized through the reaction of dibutylstannane with bromomethyl bromide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The reaction can be represented as follows:
(C4H9)2SnH+BrCH2Br→(C4H9)2SnCH2Br+HBr
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. The process ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of reactants.
Chemical Reactions Analysis
Types of Reactions
Bromo(bromomethyl)dibutylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form dibutylstannane oxide derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of dibutylstannane derivatives with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions typically occur under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include dibutylstannane derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include dibutylstannane oxides.
Reduction Reactions: Products include dibutylstannane derivatives with reduced functional groups.
Scientific Research Applications
Bromo(bromomethyl)dibutylstannane has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, coatings, and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of bromo(bromomethyl)dibutylstannane involves the interaction of the bromine and bromomethyl groups with target molecules. The bromine atom can participate in nucleophilic substitution reactions, while the bromomethyl group can undergo various transformations depending on the reaction conditions. The tin atom plays a crucial role in stabilizing the intermediate species formed during these reactions.
Comparison with Similar Compounds
Similar Compounds
Dibutylstannane: Lacks the bromomethyl and bromine groups, making it less reactive in certain substitution and oxidation reactions.
Tributylstannane: Contains three butyl groups and is used in similar applications but has different reactivity due to the absence of bromine and bromomethyl groups.
Bromo(bromomethyl)trimethylstannane: Similar structure but with methyl groups instead of butyl groups, leading to different physical and chemical properties.
Uniqueness
Bromo(bromomethyl)dibutylstannane is unique due to the presence of both bromine and bromomethyl groups, which provide a combination of reactivity and stability. This makes it a valuable reagent in organic synthesis and industrial applications.
Properties
CAS No. |
61553-18-2 |
|---|---|
Molecular Formula |
C9H20Br2Sn |
Molecular Weight |
406.77 g/mol |
IUPAC Name |
bromo-(bromomethyl)-dibutylstannane |
InChI |
InChI=1S/2C4H9.CH2Br.BrH.Sn/c2*1-3-4-2;1-2;;/h2*1,3-4H2,2H3;1H2;1H;/q;;;;+1/p-1 |
InChI Key |
GHOLIDYVBZQHMF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CBr)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















